N-cyclopropyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
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Overview
Description
N-cyclopropyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide: is a synthetic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. This particular compound features a cyclopropyl group, a fluorophenyl group, and a methoxy group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyrazole intermediate.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, often using diazomethane or a similar reagent.
Methoxy Group Introduction: The methoxy group can be introduced via methylation, using reagents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, potentially converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Products may include 4-fluorophenyl-4-methoxy-1H-pyrazole-3-carboxylic acid.
Reduction: Products may include N-cyclopropyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbinol.
Substitution: Products depend on the substituents introduced, such as nitro or sulfonic acid groups.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopropyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and anticancer activities. This compound may be studied for its ability to inhibit specific enzymes or pathways involved in disease processes.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to certain proteins, while the methoxy and cyclopropyl groups can influence the compound’s pharmacokinetic properties. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-1-(4-chlorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
- N-cyclopropyl-1-(4-bromophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
- N-cyclopropyl-1-(4-methylphenyl)-4-methoxy-1H-pyrazole-3-carboxamide
Uniqueness
Compared to similar compounds, N-cyclopropyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide may exhibit unique properties due to the presence of the fluorine atom, which can significantly affect the compound’s electronic properties and biological activity. Fluorine atoms are known to enhance metabolic stability and binding affinity, making this compound potentially more effective in its applications.
Properties
IUPAC Name |
N-cyclopropyl-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-20-12-8-18(11-6-2-9(15)3-7-11)17-13(12)14(19)16-10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQXXHBOIIHIGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NC2CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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